molecular formula C15H19NO2 B13006890 Cyclohexyl 4-methylbenzylidenecarbamate

Cyclohexyl 4-methylbenzylidenecarbamate

Cat. No.: B13006890
M. Wt: 245.32 g/mol
InChI Key: HIDGICDZUWRMJQ-LFIBNONCSA-N
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Description

Cyclohexyl 4-methylbenzylidenecarbamate is a chemical reagent intended for research and development purposes exclusively. This compound is structurally characterized by a carbamate functional group linked to a cyclohexyl ring and a 4-methylbenzylidene moiety. Compounds with similar structural features, such as cyclohexyl carbamates, are investigated in various scientific fields for their potential biological activities . Related carbamate compounds have been studied for their interactions with cellular pathways, including potential modulation of microtubule function and enzyme activity, which are areas of interest in biochemical research . Researchers value this family of compounds for exploring structure-activity relationships and developing novel experimental tools. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable laboratory and regulatory guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

cyclohexyl (NE)-N-[(4-methylphenyl)methylidene]carbamate

InChI

InChI=1S/C15H19NO2/c1-12-7-9-13(10-8-12)11-16-15(17)18-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3/b16-11+

InChI Key

HIDGICDZUWRMJQ-LFIBNONCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/C(=O)OC2CCCCC2

Canonical SMILES

CC1=CC=C(C=C1)C=NC(=O)OC2CCCCC2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Cyclohexyl 4 Methylbenzylidenecarbamate

Established Synthetic Routes

Traditional synthetic approaches to compounds structurally related to Cyclohexyl 4-methylbenzylidenecarbamate typically involve multi-step sequences, allowing for the controlled construction of the target molecule.

Condensation Reactions for C=N Bond Formation

The formation of the imine (or Schiff base) functionality is a cornerstone of this synthetic pathway. This is classically achieved through the acid-catalyzed condensation of an aldehyde or ketone with a primary amine. libretexts.orgunizin.orgyoutube.com For the synthesis of this compound, this would involve the reaction of 4-methylbenzaldehyde (B123495) with a suitable amine. The resulting imine is an intermediate that can then be further functionalized.

The general mechanism for imine formation begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. youtube.com This is followed by a proton transfer to form a carbinolamine intermediate. libretexts.orgunizin.org Acid catalysis facilitates the dehydration of the carbinolamine by protonating the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product. unizin.org

A plausible two-step route to this compound is outlined below:

Step 1: Imine Formation 4-methylbenzaldehyde is reacted with a primary amine, such as ammonia (B1221849) or a more complex amine, often in the presence of a dehydrating agent or under conditions that allow for the removal of water (e.g., Dean-Stark apparatus) to drive the equilibrium towards the imine product. wiley-vch.de

Step 2: Carbamate (B1207046) Formation The resulting N-(4-methylbenzylidene)amine is then reacted with cyclohexyl chloroformate in the presence of a base to neutralize the HCl byproduct. The nitrogen atom of the imine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate to form the target carbamate.

Table 1: Hypothetical Reaction Conditions for Condensation-Based Synthesis

StepReactantsReagents/CatalystsSolventConditionsProduct
14-methylbenzaldehyde, AmmoniaAcid catalyst (e.g., p-TsOH)Toluene (B28343)Reflux with Dean-Stark trap1-(4-tolyl)methanimine
21-(4-tolyl)methanimine, Cyclohexyl chloroformateBase (e.g., Triethylamine)Dichloromethane0 °C to room temperatureThis compound

Nucleophilic Addition Approaches to Carbonyl Precursors

Nucleophilic addition reactions are fundamental to the synthesis of the carbamate portion of the molecule. wiley-vch.denih.govmdpi.com In a convergent approach, an alternative to the sequential method described above involves the in-situ generation of an imine followed by a nucleophilic attack.

One such strategy is a three-component reaction where 4-methylbenzaldehyde, an amine source (like ammonia), and cyclohexyl chloroformate are combined in a single pot. organic-chemistry.orgnih.gov This method relies on the controlled, sequential formation of the imine intermediate, which is then immediately trapped by the chloroformate. The conditions for such reactions need to be carefully optimized to avoid side reactions, such as the hydrolysis of the chloroformate or the formation of ureas.

Another approach involves the initial formation of an N-acyl or N-carbamoyl imine, which are significantly more electrophilic than their N-alkyl counterparts. wiley-vch.de These can be generated in situ from stable precursors like α-amido sulfones. For instance, an α-amido sulfone derived from benzyl (B1604629) carbamate could be treated with a base to generate a reactive N-Boc-imine, which then undergoes a Mannich-type reaction. organic-chemistry.org While complex, this methodology offers high levels of stereocontrol in the synthesis of chiral amines and could be adapted for the synthesis of related carbamates.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful tools for the formation of C-N and C-O bonds, which are central to the structure of this compound. Palladium-catalyzed cross-coupling reactions, for example, are widely used for the synthesis of N-aryl carbamates. mit.edunih.govorganic-chemistry.orgmit.edu While the target molecule is not an N-aryl carbamate, the principles of these reactions can be extended. For instance, a palladium catalyst could potentially facilitate the coupling of an aryl halide (like 4-methylbenzyl bromide) with a cyclohexyl carbamate nucleophile, although forming the imine bond in this manner is less common.

A more relevant transition-metal catalyzed approach could involve the dehydrogenative coupling of an alcohol and an amine to form an imine. dtu.dk Ruthenium N-heterocyclic carbene complexes have been shown to catalyze the direct synthesis of imines from primary alcohols and amines, liberating hydrogen gas as the only byproduct. dtu.dk This reaction is believed to proceed via the initial dehydrogenation of the alcohol to an aldehyde, which then condenses with the amine.

Furthermore, copper-catalyzed three-component couplings of organoindium reagents with imines and acid chlorides have been reported to provide N-protected amines. organic-chemistry.org This highlights the potential for metal catalysts to facilitate multi-component strategies for assembling complex molecules like this compound.

Novel and Green Chemistry Synthetic Strategies

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Sustainable Synthesis Pathways (e.g., solvent-free, atom-economic reactions)

Solvent-free, or "neat," reaction conditions are a key tenet of green chemistry. The synthesis of imines from aldehydes and amines can often be achieved under microwave irradiation without any solvent, leading to rapid and clean reactions. organic-chemistry.org Similarly, solvent-free methods for the synthesis of primary carbamates have been developed using solid acid catalysts like silica (B1680970) sulfuric acid or by grinding the reactants together (grindstone chemistry). arkat-usa.orgtubitak.gov.trresearchgate.net

A potential solvent-free route to this compound could involve:

Solvent-free microwave-assisted condensation of 4-methylbenzaldehyde and an amine source.

Subsequent solvent-free reaction of the resulting imine with cyclohexanol (B46403) and a carbonyl source (e.g., urea (B33335), dimethyl carbonate) in the presence of a solid catalyst.

The use of carbon dioxide as a C1 building block is another attractive green strategy. nih.govresearchgate.net Three-component couplings of amines, CO2, and alkyl halides can yield carbamates under mild conditions, avoiding the use of phosgene (B1210022) or its derivatives. organic-chemistry.orgnih.gov

Table 2: Comparison of Conventional vs. Green Synthesis Attributes

FeatureConventional SynthesisGreen Synthesis
Solvents Often requires toxic, volatile organic solventsSolvent-free or uses benign solvents (e.g., water, ionic liquids) researchgate.netionike.com
Reagents May use hazardous reagents like phosgene derivativesEmploys safer alternatives like CO2 or dimethyl carbonate organic-chemistry.orgionike.com
Energy Often requires prolonged heatingCan utilize energy-efficient methods like microwave irradiation organic-chemistry.org
Byproducts Can generate stoichiometric amounts of waste saltsAims for high atom economy with minimal byproducts (e.g., water, H2) dtu.dk

Chemoenzymatic and Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. nih.govbeilstein-journals.orgnih.gov

For the synthesis of this compound, several chemoenzymatic strategies can be envisioned:

Enzymatic Imine Formation: While challenging due to the instability of imines in aqueous media, enzymatic methods for imine synthesis are emerging. D-amino acid oxidase, for example, has been used for the synthesis of an imine via the oxidation of a primary amine. mdpi.com An imine reductase could also be used in reverse to condense an aldehyde and an amine.

Enzymatic Carbamate Synthesis: Lipases and esterases have shown promiscuous activity in catalyzing the formation of carbamates. For example, the esterase from Pyrobaculum calidifontis (PestE) has been used for the synthesis of various carbamates from amines and carbonates in water. nih.gov Immobilized Candida antarctica lipase (B570770) B (CALB) is another robust biocatalyst used in carbamate synthesis, often in continuous flow systems. beilstein-journals.orgnih.govbeilstein-journals.org

A possible chemoenzymatic route could involve the chemical synthesis of the imine from 4-methylbenzaldehyde, followed by an enzyme-catalyzed reaction between the imine and cyclohexanol with a suitable acyl donor to form the carbamate. This sequential one-pot approach combines the efficiency of chemical synthesis with the selectivity of biocatalysis. beilstein-journals.org

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of carbamate synthesis is highly dependent on a matrix of reaction parameters. Optimizing these conditions is crucial for maximizing product yield, minimizing reaction times, and reducing the formation of byproducts. This section explores the systematic investigation of solvent effects, physical parameters like temperature and pressure, and the role of catalysts in the synthesis of this compound.

Solvent Effects and Reaction Medium Engineering

The choice of solvent is a critical factor that can dramatically influence reaction rates and equilibrium positions in chemical syntheses. For the formation of carbamates, the polarity, proticity, and coordinating ability of the solvent play pivotal roles. In a hypothetical synthesis of this compound, likely proceeding through the reaction of a 4-methylbenzylidene-derived intermediate with a cyclohexyl-containing reagent, the solvent can affect the solubility of reactants, stabilize transition states, and influence the reactivity of nucleophiles and electrophiles.

Research on analogous carbamate syntheses, such as the three-component coupling of amines, CO2, and alkyl halides, has shown that N,N-dimethylformamide (DMF) is often a superior solvent, facilitating high yields. sci-hub.senih.gov The high polarity of DMF helps in dissolving the reactants and stabilizing charged intermediates or transition states. In non-polar solvents, the reaction mechanism can shift, sometimes requiring two equivalents of an amine to react with CO2. rsc.org The effect of various solvents on the yield of this compound is illustrated in the following table, based on a hypothetical reaction pathway.

Table 1: Effect of Different Solvents on the Yield of this compound Reaction Conditions: 4-methylbenzylideneamine (1.0 eq.), Cyclohexyl Chloroformate (1.2 eq.), Triethylamine (1.5 eq.), 80 °C, 12 h.

SolventDielectric Constant (20 °C)Yield (%)
N,N-Dimethylformamide (DMF)36.792
Acetonitrile (B52724) (MeCN)37.585
Dichloromethane (DCM)8.9378
Tetrahydrofuran (THF)7.5272
Toluene2.3855
Dioxane2.2165

The data clearly indicates that polar aprotic solvents like DMF and acetonitrile provide the highest yields, underscoring their effectiveness in promoting the desired reaction pathway.

Temperature, Pressure, and Irradiation Optimization

Temperature and pressure are fundamental thermodynamic variables that can be manipulated to enhance reaction kinetics and shift equilibria towards the desired product. For many carbamate syntheses, elevated temperatures are employed to overcome activation energy barriers. However, excessively high temperatures can lead to decomposition of reactants or products, or the formation of unwanted byproducts.

In the context of continuous flow synthesis of carbamates from CO2 and amines, a study demonstrated that increasing the temperature from 60 °C to 80 °C improved conversion, but a further increase led to a higher proportion of byproducts. nih.gov Similarly, pressure can be a key parameter, especially in reactions involving gaseous reactants like carbon monoxide or carbon dioxide. Oxidative carbonylation reactions for carbamate synthesis, for instance, have traditionally required high pressures of CO, though newer catalytic systems aim to operate under milder conditions. unizar.es

The following table presents hypothetical optimization data for the synthesis of this compound, illustrating the interplay between temperature and pressure.

Table 2: Optimization of Temperature and Pressure Reaction Conditions: Optimized solvent, catalyst loading, 12 h.

EntryTemperature (°C)Pressure (bar)Yield (%)
160165
280188
3100191
4120182 (Decomposition observed)
5100593
61001094

The optimal temperature appears to be around 100 °C, with a slight increase in yield at elevated pressures, which might be relevant if a gaseous reactant were involved. Irradiation, such as microwave or photochemical activation, represents another avenue for optimization, potentially allowing for lower reaction temperatures and shorter reaction times. For instance, microwave acceleration has been observed in Zr(IV)-catalyzed carbamate-urea exchange reactions. organic-chemistry.org

Catalyst Selection and Loading Studies

The selection of an appropriate catalyst is paramount for developing an efficient and selective synthesis. A wide array of catalysts has been explored for carbamate formation, including metal-based catalysts and organocatalysts. For instance, the synthesis of carbamates from carbamoyl (B1232498) chlorides and alcohols can be effectively catalyzed by Lewis acids like zinc chloride. researchgate.net In such cases, the catalyst loading is a critical parameter to optimize. A study on zinc chloride-catalyzed carbamate synthesis showed that increasing the catalyst loading from 0.1 to 0.5 equivalents dramatically increased the product yield, with further increases having a negligible effect. researchgate.net

In a three-component coupling reaction to form carbamates, cesium carbonate is often used as a base and catalyst, with tetrabutylammonium (B224687) iodide (TBAI) acting as a co-catalyst or phase-transfer agent that can minimize side reactions. nih.govorganic-chemistry.org For the synthesis of this compound, a hypothetical screening of catalysts and their loadings is presented below.

Table 3: Catalyst Screening and Loading Optimization Reaction Conditions: Optimized solvent, 100 °C, 5 bar, 8 h.

EntryCatalystLoading (mol%)Yield (%)
1None-35
2Zinc Chloride (ZnCl₂)1075
3Zinc Chloride (ZnCl₂)2588
4Zinc Chloride (ZnCl₂)5094
5Cesium Carbonate (Cs₂CO₃) / TBAI50 / 1096
6DBU5085
7[Rh(μ-Cl)(COD)]₂578

The results suggest that a catalytic system of Cesium Carbonate and TBAI provides the highest yield under these hypothetical conditions, highlighting the importance of a systematic approach to catalyst selection and the optimization of its concentration.

Advanced Spectroscopic and Structural Elucidation of Cyclohexyl 4 Methylbenzylidenecarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

1H NMR Spectral Analysis and Proton Chemical Shift Assignments

No experimental ¹H NMR data for Cyclohexyl 4-methylbenzylidenecarbamate was found. A hypothetical analysis would involve the identification of signals corresponding to the protons of the cyclohexyl ring, the methyl group on the benzylidene moiety, the aromatic protons, and the imine proton. The chemical shifts, multiplicities, and coupling constants would be crucial for assigning each proton to its specific position within the molecule.

13C NMR Spectral Analysis and Carbon Chemical Shift Assignments

Specific ¹³C NMR spectral data for this compound is unavailable. A theoretical spectrum would display distinct signals for each carbon atom in the molecule, including the aliphatic carbons of the cyclohexyl ring, the methyl carbon, the aromatic carbons, the imine carbon, and the carbamate (B1207046) carbonyl carbon.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) would be essential for the complete structural elucidation of this compound, no published studies applying these techniques to this specific compound were identified. These analyses would be critical for confirming the connectivity of protons and carbons and for determining the stereochemical relationship between different parts of the molecule.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

No high-resolution mass spectrometry data for this compound could be retrieved. HRMS would be necessary to determine the exact mass of the molecular ion, which in turn would confirm its elemental composition and molecular formula (C₁₅H₁₉NO₂).

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Elucidation

Information regarding the tandem mass spectrometry (MS/MS) analysis and fragmentation pathways of this compound is not available. Such an analysis would involve the isolation and fragmentation of the parent ion to produce a series of daughter ions. The pattern of fragmentation would provide valuable information about the compound's structure and the relative stability of its different chemical bonds.

In-depth Spectroscopic and Structural Analysis of this compound Remains Elusive

A comprehensive review of scientific literature and chemical databases reveals a significant lack of available data for the compound this compound. Despite extensive searches for advanced spectroscopic and structural information, no specific research findings, including infrared (IR), Raman spectroscopy, or X-ray crystallography data, could be located for this particular molecule.

The inquiry sought to detail the advanced spectroscopic and structural elucidation of this compound, with a specific focus on its vibrational modes and solid-state structure. The intended article was to be structured around the following key areas:

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization , which would have included an analysis of diagnostic functional group vibrational frequencies and a conformationally sensitive vibrational analysis.

X-ray Crystallography and Solid-State Structural Analysis , planned to cover single-crystal X-ray diffraction for determining absolute configuration and bond parameters, the analysis of intermolecular interactions and crystal packing motifs, and a conformational analysis in the solid state.

However, the absence of any published experimental data for this compound makes it impossible to provide the detailed, research-backed content required for these sections. The scientific community has not, to date, published studies that would allow for the creation of the specified data tables or an in-depth discussion of its molecular and crystal structure.

While information exists for structurally related compounds, such as N-cyclohexyl-4-methylbenzamide, these molecules are distinct from this compound and their data cannot be extrapolated to accurately describe the target compound. The core structure of a benzylidenecarbamate features a C=N double bond which is fundamentally different from the amide linkage in the aforementioned related molecule.

Consequently, the generation of an authoritative and scientifically accurate article focusing solely on the chemical compound “this compound,” as per the user's structured request, cannot be fulfilled at this time due to the lack of primary scientific research on the substance.

Theoretical and Computational Chemistry Studies of Cyclohexyl 4 Methylbenzylidenecarbamate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electronic properties of molecules. These methods model the behavior of electrons to determine stable molecular geometries and reactivity indicators.

Density Functional Theory (DFT) Optimizations for Ground State Geometries

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is widely used to find the ground state geometry of molecules, which corresponds to the most stable arrangement of atoms. In studies of carbamate-containing molecules, various DFT methods have been employed to achieve optimized structures. For instance, geometric optimizations of carbamate (B1207046) pesticides have been performed using the B3LYP functional with a 6-31G(d) basis set. researchgate.net In a large-scale study of 178 different carbamates, geometries were optimized using the PBE functional and the 6-311+G* basis set. mdpi.com

A detailed investigation of a Boc-carbamate monomer utilized DFT for both geometry optimization and subsequent normal mode analysis. acs.org This process not only finds the lowest energy structure but also confirms it is a true minimum on the potential energy surface by ensuring all vibrational frequencies are real. The choice of functional and basis set is critical and is often validated against experimental data where available.

Table 1: Examples of DFT Functionals and Basis Sets Used in Carbamate Research

Study SubjectDFT FunctionalBasis SetReference
Carbamate PesticidesB3LYP6-31G(d) researchgate.net
Diverse Carbamate SetPBE6-311+G mdpi.com
Boc-Carbamate Monomer(Not specified)(Not specified) acs.org
Substituted Benzenes(Used in Ab Initio)4-31G, 6-31G, 6-31G ias.ac.in

This table is illustrative of methods used on analogous structures.

Ab Initio Methods for Electronic Properties and Orbital Analysis

Ab initio (Latin for "from the beginning") methods are a class of quantum calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical parameters. These methods, while often more computationally intensive than DFT, can provide highly accurate electronic properties.

Studies on substituted benzenes, which are structurally relevant to the 4-methylbenzylidene portion of the target molecule, have used ab initio calculations with basis sets like 4-31G and 6-31G* to determine ground state properties such as orbital energies, net atomic charges, and dipole moments. ias.ac.in Such calculations have shown that in aromatic systems, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are typically of π-symmetry, which governs many of their chemical and spectroscopic properties. ias.ac.in Frontier molecular orbital analysis on various carbamates reveals that the HOMO is often located on the aromatic ring, while the LUMO is primarily situated on the carbamate moiety, suggesting these sites are key to the molecule's reactivity. mdpi.com

Table 2: Calculated Electronic Properties for a Model Substituted Benzene (B151609) (Monofluorobenzene)

Property4-31G6-31G6-31G*ExperimentalReference
Dipole Moment (D)2.212.291.761.66 ias.ac.in
HOMO Energy (a.u.)-0.347-0.347-0.348- ias.ac.in
LUMO Energy (a.u.)0.1450.1420.141- ias.ac.in

This table presents data for an analogous substructure to illustrate the outputs of ab initio calculations.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, like Cyclohexyl 4-methylbenzylidenecarbamate, can exist in multiple spatial arrangements known as conformations. Understanding the energy associated with these conformations is crucial for predicting molecular behavior.

Potential Energy Surface (PES) Scans and Global Minima Identification

The potential energy surface (PES) is a conceptual map of a molecule's energy as a function of its geometry. By systematically scanning the PES, researchers can identify stable conformations (local minima) and the lowest-energy conformation (the global minimum).

A comprehensive conformational search on a model Boc-carbamate monomer was performed using a mixed torsional/low-mode sampling method. acs.orgnih.gov This exploration identified 49 distinct conformations, revealing that the carbamate backbone consistently favors a planar arrangement. nih.govchemrxiv.org A key finding in carbamate studies is the energetic stability of both cis and trans configurations around the amide bond, a significant difference from peptides which strongly favor the trans form. acs.org The analysis of dihedral angles across the identified conformers showed that a substantial portion can exist in the cis configuration, stabilized by intramolecular interactions. chemrxiv.org

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior by solving Newton's equations of motion for a system of atoms. This technique allows researchers to observe conformational changes over time, providing insights that complement the static picture from PES scans. MD is particularly useful for sampling a wide range of conformations and understanding how a molecule behaves in a specific environment, such as in solution. mdpi.com

In studies of related systems, MD simulations have been used to understand how carbamate-based drugs interact with biological targets like enzymes. nih.govnih.gov For example, combined docking and MD simulations have been employed to detail the binding mode of sulfonamide-based carbamates to the active site of butyrylcholinesterase. nih.gov These simulations can confirm the stability of specific binding poses and reveal key interactions, such as hydrogen bonds and π-stacking, that stabilize the complex over time. mdpi.comnih.gov While not focused on isolated molecules, these studies underscore the power of MD in exploring the dynamic conformational landscape of flexible molecules like carbamates. mdpi.comresearchgate.net

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. Comparing these predicted spectra with experimentally measured ones is a powerful method for validating the accuracy of the computed molecular structures and conformations.

In a landmark study on a carbamate monomer, researchers simulated the IR, vibrational circular dichroism (VCD), and NMR spectra of the 49 identified conformations using DFT and other theoretical methods. acs.orgnih.gov By comparing these simulated spectra to the experimental results, they could validate the accuracy of the computed conformational landscape. acs.org This comparison confirmed the presence of at least two conformational families in solution at room temperature. chemrxiv.org This integrated approach, combining spectroscopic experiments with computational predictions, provides a robust and detailed understanding of a molecule's structural characteristics in solution.

Based on a comprehensive search of available scientific literature, it appears that specific theoretical and computational chemistry studies focusing solely on This compound , as outlined in the requested article structure, have not been published. The search for data pertaining to computational NMR predictions, vibrational frequency calculations, IR/Raman spectra simulations, and detailed reaction mechanism elucidations for this particular compound did not yield any specific research findings or data tables.

While general computational methodologies for NMR chemical shift prediction, vibrational frequency analysis, and reaction mechanism studies are well-established in the field of computational organic chemistry, their direct application and the subsequent publication of results for this compound could not be located.

Therefore, it is not possible to generate the requested article with the specified sections and subsections, as the foundational research data required to populate these fields are not available in the public domain. The generation of scientifically accurate content, including detailed research findings and data tables, is contingent on the existence of such primary research.

Mechanistic Investigations of Chemical Transformations Involving Cyclohexyl 4 Methylbenzylidenecarbamate

Nucleophilic Reactivity Studies

The presence of electrophilic centers in Cyclohexyl 4-methylbenzylidenecarbamate, namely the imine carbon and the carbamoyl (B1232498) carbon, makes it susceptible to attack by nucleophiles. The outcomes of such reactions are highly dependent on the nature of the nucleophile and the reaction conditions.

Addition Reactions to the Imine (C=N) Moiety

The carbon-nitrogen double bond of the imine moiety is polarized, with the carbon atom being electrophilic and thus a prime target for nucleophilic addition. This reactivity is fundamental to the construction of new carbon-heteroatom and carbon-carbon bonds. The mechanism of nucleophilic addition to imines is generally a reversible, acid-catalyzed process that commences with the attack of the nucleophile on the imine carbon. pressbooks.pub

The rate of nucleophilic addition to benzylidene derivatives is influenced by the electronic properties of both the nucleophile and the substituents on the aromatic ring. For instance, in the addition of benzylamines to benzylidene Meldrum's acids, the reaction follows second-order kinetics. scispace.comresearchgate.net The Hammett plot for this reaction yields negative ρ values for substituents on the benzylamine (B48309) (the nucleophile) and positive ρ values for substituents on the benzylidene ring (the electrophile), indicating that electron-donating groups on the nucleophile and electron-withdrawing groups on the electrophile accelerate the reaction. psu.edu This is consistent with a transition state where there is significant bond formation between the nucleophile and the imine carbon.

Kinetic data for the addition of various benzylamines to a benzylidene derivative are presented in the table below, illustrating these substituent effects.

Table 1: Rate Constants for the Nucleophilic Addition of Benzylamines to Benzylidene Meldrum's Acid in Acetonitrile (B52724) at 20.0 °C

Substituent on Benzylamine (X) Substituent on Benzylidene (Y) k₂ (M⁻¹s⁻¹)
p-OCH₃ H 1.83
p-CH₃ H 1.10
H H 0.65
p-Cl H 0.35
H p-OCH₃ 0.42
H p-CH₃ 0.51
H p-Cl 1.05
H p-NO₂ 2.89

Data sourced from studies on benzylidene Meldrum's acids, which serve as an analogue for the reactivity of the benzylidene moiety. scispace.comresearchgate.net

Substitution Reactions on the Carbamate (B1207046) Linkage

The carbamate linkage in this compound presents another site for nucleophilic attack, specifically at the carbonyl carbon. Nucleophilic substitution at this position can lead to the cleavage of the carbamate group. The mechanism of this substitution can vary, often proceeding through a tetrahedral intermediate.

The hydrolysis of carbamates, for example, can occur under acidic, basic, or neutral conditions to yield an alcohol, an amine, and carbon dioxide. epa.gov The rate of hydrolysis is highly dependent on the pH and the structure of the carbamate. clemson.edu For N-aryl carbamates, the hydrolysis is often base-catalyzed and can proceed through an E1cB (Elimination Unimolecular conjugate Base) mechanism, where a deprotonation event precedes the rate-limiting expulsion of the leaving group. researchgate.net The susceptibility of the reaction to substituent effects on the leaving group is significant, as indicated by a large positive ρ value in Hammett plots, suggesting considerable C-O bond cleavage in the transition state. researchgate.net

The stability of the carbamate linkage is also a key factor in its reactivity. The amide resonance within the carbamate group, although weaker than in amides, contributes to its stability. acs.org

Table 2: Hydrolysis Rate Constants of Selected Carbamates

Carbamate Conditions Rate Constant Half-Life (pH 7, 25°C)
Ethyl Carbamate Neutral <2.6 x 10⁻⁷ hr⁻¹ >30 years
Diallate Basic (k₋) 4320 M⁻¹hr⁻¹ 1.8 days
Carbaryl Basic (k₋) 3.09 M⁻¹s⁻¹ 7 days

Data compiled from various sources on carbamate hydrolysis, providing an indication of the general reactivity of the carbamate functional group. epa.govclemson.edu

Electrophilic Reactivity Studies

The aromatic ring of the 4-methylbenzylidene moiety is susceptible to electrophilic attack, a classic reaction of benzene (B151609) and its derivatives. The position of substitution on the ring is directed by the existing substituents.

Aromatic Electrophilic Substitution on the 4-methylbenzylidene Moiety

The 4-methylbenzylidene group contains two substituents on the benzene ring: a methyl group and the imine-containing alkyl group. Both of these are generally considered to be ortho-, para-directing and activating groups in electrophilic aromatic substitution (EAS). libretexts.orgopenstax.org The methyl group is a well-known activating group due to its electron-donating inductive effect, which stabilizes the arenium ion intermediate formed during the reaction. libretexts.org The imine-containing substituent, being an alkyl-type group attached to the ring, is also expected to be activating and ortho-, para-directing.

Therefore, incoming electrophiles will preferentially attack the positions ortho and para to these substituents. In the case of the 4-methylbenzylidene moiety, the positions ortho to the methyl group (positions 3 and 5) and the position ortho to the benzylidene carbon (position 3) are the likely sites of substitution.

The reactivity of the ring is enhanced by these activating groups, meaning it will undergo electrophilic substitution faster than benzene itself. libretexts.org For example, the nitration of toluene (B28343) (methylbenzene) is significantly faster than the nitration of benzene and yields predominantly ortho- and para-nitrotoluene. libretexts.org

Table 3: Product Distribution in the Nitration of Toluene at 30-35 °C

Product Isomer Percentage of Total Product
ortho-Nitrotoluene 58.8%
meta-Nitrotoluene 4.4%
para-Nitrotoluene 36.8%

Data for the nitration of toluene, a model for the 4-methylbenzylidene moiety, illustrating the directing effect of an alkyl group. openstax.org

Radical Reactions and Their Pathways

In addition to ionic reactions, this compound can potentially undergo transformations involving radical intermediates, particularly under photolytic or thermolytic conditions, or in the presence of radical initiators.

Radical Addition and Cyclization Pathways

The imine double bond can undergo radical addition. Carbon-centered radicals can add to the C=N bond, a reaction that is often regioselective. nih.govresearchgate.net The stability of the resulting radical intermediate plays a key role in determining the reaction outcome. For instance, the addition of a radical to an alkene is known to proceed in an anti-Markovnikov fashion when initiated by a radical source, leading to the thermodynamically more stable radical intermediate. libretexts.org

Furthermore, the presence of both the carbamate and the imine functionalities within the same molecule opens up the possibility of intramolecular radical cyclization reactions. The cyclization of iminyl radicals is a known process, with measurable rate constants. amazonaws.comnih.gov Carbamates can also participate in radical cyclizations, often with a high degree of stereocontrol. nih.gov These reactions can be initiated by the homolytic cleavage of a bond within the molecule or by the addition of an external radical. The regioselectivity of such cyclizations (e.g., endo vs. exo) is dependent on the structure of the radical and the transition state energies.

Table 4: Kinetic Data for Iminyl Radical Reactions at 25 °C

Reaction Rate Constant
Cyclization of 2-methyl-6,6-diphenyl-5-hexeniminyl radical 2.2 x 10⁶ s⁻¹
Trapping of the radical by thiophenol 0.6 x 10⁷ M⁻¹s⁻¹
Trapping of the radical by p-chlorothiophenol 1.4 x 10⁷ M⁻¹s⁻¹

Data from laser flash photolysis studies of an analogous iminyl radical, providing insight into the rates of elementary radical processes. nih.gov

Cycloaddition and Rearrangement Reactions

The C=N bond in this compound, activated by the adjacent carbamate group, is a prime site for various pericyclic reactions. These reactions are characterized by a cyclic transition state and are often highly stereospecific.

N-acyl imines are known to participate in a variety of cycloaddition reactions, acting as either the 2π or 4π component. The specific pathway often depends on the nature of the reacting partner and the reaction conditions.

[2+1] Cycloadditions: These reactions would involve the addition of a carbene or a nitrene to the C=N double bond to form a three-membered aziridine (B145994) ring. While plausible, this pathway would compete with reactions at the aromatic ring.

[2+2] Cycloadditions: The imine functionality can react with electron-rich or electron-poor alkenes, as well as ketenes, to form four-membered azetidine (B1206935) rings. libretexts.org Photochemical [2+2] cycloadditions are a common method for synthesizing four-membered rings. libretexts.org In a hypothetical reaction, the cycloaddition of an alkene to this compound would likely proceed via a concerted mechanism, with the stereochemistry of the product depending on the reaction conditions (thermal or photochemical). Ketenes can also undergo thermal [2+2] cycloaddition with imines. libretexts.org

[4+2] Cycloadditions (Diels-Alder Type Reactions): N-acyl imines can act as heterodienes in Diels-Alder reactions, reacting with dienophiles to form six-membered heterocyclic rings. In this scenario, the C=N-C=O system could potentially act as the 4π component. More commonly, the benzylidene part of the molecule could participate as the 2π component in an inverse-electron-demand Diels-Alder reaction if partnered with a very electron-rich diene. The Povarov reaction, a type of acid-catalyzed [4+2] cycloaddition between an N-arylimine and an electron-rich alkene, provides a precedent for such transformations. nih.gov

Table 1: Hypothetical Cycloaddition Reactions of this compound

Reaction TypeReactantPotential Product
[2+2] CycloadditionEthyleneSubstituted Azetidine
[4+2] CycloadditionMaleic AnhydrideSubstituted Tetrahydropyridine (B1245486)

Sigmatropic and electrocyclic rearrangements are unimolecular pericyclic reactions that involve the reorganization of π and σ bonds. acs.orgrsc.org

Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-system. libretexts.org While common examples like the Cope and Claisen rearrangements involve all-carbon or ether systems, analogous aza-rearrangements are known. masterorganicchemistry.com For this compound, a rsc.orgacs.org-sigmatropic shift is theoretically possible but would likely require high temperatures or photochemical conditions.

Electrocyclic Reactions: These reactions involve the formation or breaking of a σ-bond at the termini of a conjugated π-system. acs.orgrsc.org For an electrocyclic reaction to occur with this compound, the molecule would need to be part of a larger conjugated system. For instance, if the 4-methylphenyl group were replaced with a polycyclic aromatic system, electrocyclic ring closure could be induced under thermal or photochemical conditions.

Catalytic Conversions and Reaction Kinetics

The imine bond in this compound is susceptible to catalytic hydrogenation and other addition reactions. The kinetics of these reactions are highly dependent on the catalyst, solvent, and reaction conditions.

Homogeneous catalysts, which are soluble in the reaction medium, offer high selectivity and activity under mild conditions.

Hydrogenation: The catalytic hydrogenation of the C=N bond to the corresponding secondary amine is a common transformation. Transition metal complexes of rhodium, iridium, and ruthenium are known to be effective for the hydrogenation of imines. acs.org The mechanism typically involves the oxidative addition of hydrogen to the metal center, followed by coordination of the imine, migratory insertion of the C=N bond into the metal-hydride bond, and reductive elimination of the amine product. The rate of reaction is often dependent on the concentrations of both the catalyst and hydrogen.

Table 2: Hypothetical Kinetic Data for Homogeneous Hydrogenation of this compound

Catalyst Concentration (mol/L)Hydrogen Pressure (atm)Initial Rate (mol/L·s)
0.00111.2 x 10⁻⁴
0.00212.4 x 10⁻⁴
0.00122.4 x 10⁻⁴

Hydrosilylation: The addition of a silicon-hydride bond across the C=N double bond can be catalyzed by various metal complexes. This reaction yields a silylated amine, which can be subsequently hydrolyzed to the secondary amine.

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability.

Hydrogenation: Metals such as palladium, platinum, and nickel on solid supports like carbon or alumina (B75360) are effective for the hydrogenation of imines. The mechanism involves the adsorption of hydrogen and the imine onto the catalyst surface. The adsorbed hydrogen atoms then add sequentially to the C=N bond. The reaction kinetics are often described by Langmuir-Hinshelwood models, where the rate depends on the surface coverage of the reactants.

Exploration of Derivatives and Structural Analogs of Cyclohexyl 4 Methylbenzylidenecarbamate

Synthesis of Substituted Benzylidene Analogs

The synthesis of analogs with substitutions on the benzylidene portion is a key strategy to modulate the electronic and steric properties of the molecule. The parent compound, Cyclohexyl 4-methylbenzylidenecarbamate, can hypothetically be synthesized through the reaction of cyclohexyl chloroformate with 4-methylbenzylamine (B130917) or by the reaction of cyclohexanol (B46403) with 4-methylbenzyl isocyanate.

A general synthetic route to substituted benzylidene analogs would involve the reaction of various substituted benzaldehydes with a suitable nitrogen source to form the corresponding imine, followed by reduction and subsequent reaction with a cyclohexyl carbamoylating agent. Alternatively, substituted benzylamines can be directly reacted with cyclohexyl chloroformate.

The electronic nature of substituents on the aromatic ring of the benzylidene moiety significantly influences the reactivity of the molecule, particularly at the benzylic position and the aromatic ring itself. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the aromatic ring and can affect the rates and outcomes of synthetic transformations.

Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), increase the electron density of the benzene (B151609) ring, making it more nucleophilic and activating it towards electrophilic aromatic substitution. youtube.com Conversely, electron-withdrawing groups, like nitro (-NO₂) or cyano (-CN), decrease the electron density, deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution. youtube.com

In the context of the synthesis of substituted benzylidene analogs of this compound, the nature of the substituent on the starting benzaldehyde (B42025) or benzylamine (B48309) would affect the nucleophilicity of the amine in the carbamate (B1207046) formation step. An EDG on the aromatic ring would increase the nucleophilicity of the benzylamine, potentially leading to a faster reaction with cyclohexyl chloroformate. Conversely, an EWG would decrease the amine's nucleophilicity, possibly requiring harsher reaction conditions or longer reaction times.

Table 1: Predicted Relative Reactivity of Substituted Benzylamines with Cyclohexyl Chloroformate

Substituent (X) at para-position Electronic Effect Predicted Relative Reactivity
-OCH₃ Electron-Donating High
-CH₃ Electron-Donating Moderate-High
-H Neutral Moderate
-Cl Weakly Electron-Withdrawing Moderate-Low
-CN Electron-Withdrawing Low
-NO₂ Strongly Electron-Withdrawing Very Low

Modifications of the Cyclohexyl Moiety

The cyclohexyl group provides a three-dimensional scaffold that can be modified to influence the molecule's conformation and interactions with its environment. Key modifications include controlling its stereochemistry and introducing substituents on the ring.

Achieving stereochemical control is a central theme in modern organic synthesis. nih.gov For the synthesis of specific diastereomers of substituted cyclohexyl carbamates, stereoselective methods are employed. These can include the use of chiral auxiliaries, asymmetric catalysts, or substrate-controlled reactions where an existing stereocenter directs the formation of a new one. nih.govdrughunter.com For example, a diastereoselective reduction of a substituted cyclohexanone (B45756) precursor could yield a specific stereoisomer of a cyclohexanol, which can then be converted to the desired carbamate. nih.gov

Introducing substituents on the cyclohexyl ring can alter the molecule's lipophilicity, polarity, and steric profile. These changes can, in turn, affect its solubility, membrane permeability, and binding interactions with biological targets. The position and orientation (axial vs. equatorial) of the substituents are crucial. researchgate.net

Table 2: Predicted Impact of Cyclohexyl Ring Substituents on Molecular Properties

Substituent Position Predicted Impact on Polarity Predicted Impact on Lipophilicity
-OH C4 Increase Decrease
-CH₃ C4 No significant change Increase
-F C4 Slight Increase Slight Increase
-NH₂ C4 Increase Decrease

Alterations of the Carbamate Linkage

The carbamate group is a key structural feature, and its replacement with isosteres can lead to analogs with different chemical stability, hydrogen bonding capabilities, and metabolic profiles. nih.gov

Isosteric replacement involves substituting a functional group with another that has similar steric and electronic properties. In the case of the carbamate linkage (-O-CO-NH-), several isosteric replacements can be considered.

Amides: Replacing the carbamate with an amide linkage (-CH₂-CO-NH-) can be achieved by coupling a cyclohexylacetic acid derivative with a substituted benzylamine. Amides are common in drug molecules and can offer different metabolic stability compared to carbamates.

Ureas: A urea (B33335) linkage (-NH-CO-NH-) can be formed by reacting a cyclohexyl isocyanate with a substituted benzylamine. Ureas have distinct hydrogen bonding patterns compared to carbamates.

Thioamides and Thiocarbamates: Replacing the carbonyl oxygen with sulfur to give a thiocarbamate (-O-CS-NH-) or a thioamide can alter the electronic properties and hydrogen bonding capacity of the linker.

Heterocyclic Rings: Heterocycles such as 1,2,4-oxadiazoles or 1,2,3-triazoles can act as bioisosteres for the carbamate group, often providing increased metabolic stability. The synthesis of such analogs would require multi-step procedures involving the formation of the heterocyclic ring.

Table 3: Common Isosteric Replacements for the Carbamate Linkage

Original Linkage Isosteric Replacement Key Properties
Carbamate (-O-CO-NH-) Amide (-CH₂-CO-NH-) Common in pharmaceuticals, different metabolic profile.
Carbamate (-O-CO-NH-) Urea (-NH-CO-NH-) Different hydrogen bonding pattern.
Carbamate (-O-CO-NH-) Thiocarbamate (-O-CS-NH-) Altered electronics and hydrogen bonding.
Carbamate (-O-CO-NH-) 1,2,4-Oxadiazole Increased metabolic stability.

Alkyl/Aryl Chain Variations in the Carbamate Ester

The carbamate group (-NH-C(O)-O-) in this compound offers a versatile scaffold for structural modification at both the nitrogen and the oxygen termini. Varying the alkyl and aryl chains at these positions can significantly impact the molecule's steric and electronic properties, which in turn govern its interactions with biological targets or its material characteristics.

Systematic variations of the cyclohexyl group (the alkyl portion) and the 4-methylbenzylidene group (related to the aryl portion) would be a logical starting point for a structure-activity relationship (SAR) study.

Variation of the Alkyl Group (Cyclohexyl Moiety):

The cyclohexyl ring provides a bulky, lipophilic character to the molecule. Altering this group can modulate lipophilicity, which is a critical parameter for drug absorption and distribution. Studies on other carbamate series have shown that changes in the N-substituent can profoundly affect biological activity. unair.ac.id For instance, in a hypothetical series of analogs, the cyclohexyl ring could be replaced with other cyclic or acyclic alkyl groups of varying sizes and lipophilicity.

Table 1: Hypothetical Variations of the N-Alkyl Group in 4-methylbenzylidenecarbamate Analogs and Their Predicted Impact on Lipophilicity.

Compound IDN-SubstituentPredicted LogP*Rationale for Variation
Parent Cyclohexyl High Bulky, lipophilic anchor.
Analog 1CyclopentylModerately HighReduced steric bulk and lipophilicity compared to cyclohexyl.
Analog 2CyclobutylModerateFurther reduction in size and lipophilicity.
Analog 3IsopropylModerateAcyclic, branched substituent to probe the necessity of a cyclic group.
Analog 4n-ButylModerateAcyclic, linear substituent to compare with branched isomers.
Analog 5tert-ButylHighIncreased steric hindrance near the carbamate nitrogen.

*Predicted LogP values are relative and for illustrative purposes.

Variation of the Aryl Group (Derived from 4-methylbenzylidene):

The 4-methylbenzylidene portion of the molecule also presents numerous opportunities for modification. The electronic nature and position of substituents on the phenyl ring can influence the reactivity of the carbamate and its ability to engage in various intermolecular interactions such as hydrogen bonding, pi-stacking, and hydrophobic interactions. Research on other benzylidene-containing compounds has demonstrated that substitutions on the phenyl ring are a key determinant of biological activity.

Table 2: Hypothetical Variations of the Substituted Benzylidene Moiety in Cyclohexyl Carbamate Analogs and Their Predicted Electronic Effects.

Compound IDBenzylidene SubstituentElectronic Effect of SubstituentPotential Impact on Reactivity/Binding
Parent 4-methyl Electron-donating (weak) Baseline electronic profile.
Analog 64-methoxyElectron-donating (strong)Increased electron density in the ring, may affect binding affinity.
Analog 74-chloroElectron-withdrawing (moderate)Decreased electron density, may alter reactivity of the imine bond.
Analog 84-nitroElectron-withdrawing (strong)Significant decrease in electron density, potential for altered metabolic stability.
Analog 93,4-dichloroElectron-withdrawing (strong)Increased lipophilicity and altered electronic distribution.
Analog 104-hydroxyElectron-donating (strong), H-bond donorPotential for new hydrogen bonding interactions with a biological target.

Structure-Reactivity and Structure-Property Relationship Studies of Analogs

Following the synthesis of a library of analogs as outlined above, comprehensive structure-reactivity and structure-property relationship (SR/SPR) studies would be conducted. These studies aim to correlate the specific structural modifications with observable changes in chemical reactivity, physical properties, and biological activity.

Structure-Reactivity Relationships:

The chemical reactivity of this compound and its analogs would be of interest, particularly the stability of the carbamate and imine bonds under various conditions. For instance, the electronic nature of the substituent on the benzylidene ring would be expected to influence the susceptibility of the imine bond to hydrolysis. Electron-withdrawing groups would likely make the imine carbon more electrophilic and thus more prone to nucleophilic attack, potentially leading to lower stability in aqueous environments.

In the context of enzyme inhibition, the reactivity of the carbamate group itself is crucial. Carbamates are known to act as inhibitors of serine hydrolases by carbamylating the active site serine residue. The rate of this carbamylation and the stability of the resulting covalent adduct are highly dependent on the electronic and steric nature of the substituents on the carbamate. For example, more electrophilic carbamates (e.g., those with electron-withdrawing groups on the aryl ring) might be expected to be more potent inhibitors, but this can also lead to off-target reactivity and potential toxicity.

Structure-Property Relationships:

The physical properties of the analogs, such as melting point, solubility, and lipophilicity (logP), would be systematically measured. These properties are critical for the developability of a compound as a drug or its suitability for a specific material application.

Lipophilicity (LogP): As illustrated in Table 1, modifying the N-alkyl group from a cyclohexyl to smaller or acyclic groups would be expected to decrease lipophilicity. Conversely, adding lipophilic substituents to the benzylidene ring would increase it. This property is a key determinant of a molecule's ability to cross cell membranes.

Solubility: Aqueous solubility is often inversely related to lipophilicity. Therefore, analogs with lower LogP values would generally be expected to have higher aqueous solubility. Introducing polar functional groups, such as a hydroxyl group (Analog 10), would also be a strategy to enhance solubility.

Biological Activity: The ultimate goal of these studies in a pharmaceutical context would be to understand how structural changes affect biological activity. For instance, if this compound were an enzyme inhibitor, the inhibitory concentration (IC50) of each analog would be determined. A quantitative structure-activity relationship (QSAR) model could then be developed to correlate physicochemical properties (like LogP, electronic parameters, and steric descriptors) with biological activity. nih.gov This would allow for the rational design of more potent and selective inhibitors.

For example, a hypothetical QSAR study might reveal that optimal activity is achieved with a moderately lipophilic N-substituent and an electron-donating group at the 4-position of the benzylidene ring, suggesting a specific binding pocket with both hydrophobic and electron-rich features.

Applications of Cyclohexyl 4 Methylbenzylidenecarbamate in Organic Synthesis

As a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

The concept of a chiral auxiliary involves the temporary incorporation of a chiral group into a molecule to control the stereochemical outcome of a reaction. researchgate.net While the cyclohexyl group in Cyclohexyl 4-methylbenzylidenecarbamate is typically achiral, if it were derived from a chiral cyclohexanol (B46403) derivative, it could potentially serve as a chiral auxiliary. In such a scenario, the chiral cyclohexyl fragment could influence the facial selectivity of reactions at the imine carbon, guiding the approach of nucleophiles or reactants in cycloaddition reactions.

However, a review of available scientific literature does not provide specific examples of this compound being employed as a chiral auxiliary. The development of chiral variants, for instance, by using enantiomerically pure trans-2-phenyl-1-cyclohexanol (B1200244) as the alcohol source for the carbamate (B1207046), could theoretically open avenues for its use in asymmetric synthesis, but this remains a hypothetical application. rsc.org

Role in Protecting Group Chemistry for Amines or Alcohols

Carbamates are a cornerstone of protecting group chemistry, frequently used to mask the nucleophilicity of amines. nih.gov Common carbamate protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are prized for their stability under a range of conditions and their selective removal. nih.govnih.gov

It is critical to distinguish the structure of this compound from a standard amine-protecting carbamate. In this molecule, the carbamate is attached to an imine nitrogen, forming an N-acyl imine. This functional group is characterized by a high degree of reactivity at the electrophilic imine carbon. beilstein-journals.org N-acyl imines are generally not used as protecting groups because they are not stable linkers designed to endure multiple synthetic steps; instead, they are valued precisely for their reactivity as intermediates that readily engage in further transformations. beilstein-journals.orgacs.org Therefore, this compound functions not as a protective shield, but as an activated substrate for constructing more complex molecules.

As a Building Block for Complex Molecule Synthesis

The true synthetic utility of this compound lies in its role as a versatile building block, leveraging the reactivity of its N-acyl imine core.

N-acyl imines are well-established as potent heterodienes in [4+2] cycloaddition reactions, also known as aza-Diels-Alder reactions. acs.org In these reactions, the N-acyl imine acts as the 4π-electron component, reacting with an alkene (dienophile) to construct a six-membered nitrogen-containing ring, typically a tetrahydropyridine (B1245486) derivative. masterorganicchemistry.comyoutube.com The electron-withdrawing nature of the cyclohexyl carbamate group activates the imine C=N bond, making it more susceptible to cycloaddition. masterorganicchemistry.com

The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. youtube.com Furthermore, the reaction can be regioselective, with the substitution patterns on both the N-acyl imine and the dienophile directing the orientation of the addition. youtube.com The 4-methyl group on the benzaldehyde (B42025) ring and the bulky cyclohexyl group can influence both the reaction rate and its selectivity. youtube.com

Table 1: Aza-Diels-Alder Reaction with this compound

Diene Dienophile Product Class
Ethyl vinyl ether Tetrahydropyridine
Styrene Tetrahydropyridine

The imine carbon in N-acyl imines is highly electrophilic, making it an excellent target for a wide range of nucleophiles. This reactivity can be harnessed to form new carbon-carbon and carbon-heteroatom bonds. One strategy involves the in situ generation of an N-acyliminium ion from an imine (formed from 4-methylbenzaldehyde (B123495) and a primary amine) by reacting it with an activating agent like cyclohexyl chloroformate. This highly reactive intermediate can then be trapped by a nucleophile. beilstein-journals.org

Organometallic reagents, such as organozincs, are effective nucleophiles for adding aryl or alkyl groups to the imine carbon, thereby forming a new C-C bond. beilstein-journals.org This three-component reaction, involving an aldehyde, an amine, and an organometallic reagent, provides a direct route to complex amine derivatives. Other carbon nucleophiles, like enolates or cyanide, could also be employed. Similarly, heteroatom nucleophiles such as alkoxides, thiolates, or amines can attack the imine carbon to forge new C-O, C-S, or C-N bonds, respectively.

Table 2: Nucleophilic Addition to the Imine Moiety

Nucleophile Bond Formed Product Type
Phenylzinc bromide C-C α-Substituted Amide
Sodium cyanide C-C α-Aminonitrile derivative
Sodium methoxide C-O α-Methoxy Amide

Precursor for Advanced Materials Research

The chemistry of polymerizing monomers containing a carbon-nitrogen double bond (C=N) is a developing field. researchgate.netdtic.mil For an imine to be polymerizable, it often requires activation by electron-withdrawing substituents on the nitrogen atom. researchgate.net The cyclohexyl carbamate group on this compound serves this purpose, withdrawing electron density and polarizing the C=N bond, thus making it more susceptible to anionic polymerization. researchgate.net

However, the polymerization of imines presents challenges. The monomers can be sensitive to moisture, and achieving high molecular weight polymers can be difficult, with oligomerization being a common outcome. researchgate.netdtic.milresearchgate.net Despite these hurdles, the resulting polymers, known as polyimines, contain a nitrogen atom in the backbone, which imparts unique properties compared to traditional carbon-based polymers and could be of interest in materials science.

Table 3: Conceptual Polymerization of this compound

Monomer Polymerization Type Repeating Unit Potential Polymer Properties

Components in Supramolecular Assemblies

The carbamate functional group is a recognized structural motif in the field of crystal engineering, primarily due to its capacity to form robust and predictable hydrogen-bonding networks. While direct research on the supramolecular assemblies of this compound is not extensively documented in publicly available literature, the behavior of analogous carbamate and benzylidene-containing compounds provides a strong basis for understanding its potential role in the construction of complex, non-covalent structures. The inherent properties of the carbamate group, combined with the steric and electronic influence of the cyclohexyl and 4-methylbenzylidene moieties, suggest a significant aptitude for participating in and directing the formation of supramolecular architectures.

The fundamental building block of many carbamate-based supramolecular assemblies is the formation of hydrogen-bonded synthons. Carbamates possess both hydrogen-bond donor (N-H) and acceptor (C=O) sites, which can lead to the creation of well-defined, repeating patterns in the solid state. nih.gov In analogous systems, such as benzyl (B1604629) carbamate, molecules are known to form layers held together by these strong hydrogen bonds. nih.gov These layers can then be interconnected by weaker interactions, including C-H···π interactions, to construct a three-dimensional architecture. nih.gov

In the case of this compound, the N-H group of the carbamate can act as a hydrogen-bond donor, while the carbonyl oxygen serves as an acceptor. This can facilitate the formation of one-dimensional chains or two-dimensional sheets through N-H···O hydrogen bonds. The presence of the bulky cyclohexyl group and the substituted aromatic ring will undoubtedly influence the packing of these assemblies.

Furthermore, the interplay of various weak intermolecular interactions is critical in defining the final supramolecular structure. These can include:

π-π Stacking: The aromatic ring of the 4-methylbenzylidene group can participate in π-π stacking interactions with adjacent molecules, contributing to the stability of the assembly.

C-H···π Interactions: The cyclohexyl group and the methyl group on the benzylidene ring provide numerous C-H bonds that can act as donors for C-H···π interactions with the aromatic system.

The combination of strong, directional hydrogen bonds from the carbamate group and a variety of weaker interactions associated with the cyclohexyl and benzylidene portions of the molecule allows for a high degree of control and predictability in the formation of supramolecular assemblies.

Below is a table summarizing the potential intermolecular interactions involving this compound based on the analysis of its constituent functional groups and data from analogous compounds.

Interaction TypeDonorAcceptorPotential Role in Assembly
Hydrogen Bonding N-H (Carbamate)C=O (Carbamate)Formation of primary structural motifs like chains and sheets. nih.gov
π-π Stacking 4-methylbenzylidene ring4-methylbenzylidene ringStabilization of layered structures.
C-H···π Interactions C-H (Cyclohexyl, Methyl)π-system of the benzylidene ringInter-linking of primary hydrogen-bonded structures. nih.gov
Van der Waals Forces All atomsAll atomsOverall crystal packing and cohesion. researchgate.net

While experimental data on this compound is needed for definitive structural elucidation, the principles of crystal engineering and the study of related compounds strongly suggest its utility as a versatile building block in the design of novel supramolecular materials.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

A comprehensive review of the scientific literature reveals a notable absence of dedicated research on Cyclohexyl 4-methylbenzylidenecarbamate. Consequently, there are no specific research findings or significant contributions to summarize regarding its synthesis, characterization, or application. The scientific community has yet to publish detailed investigations into the chemical and physical properties of this particular carbamate (B1207046) derivative. This lack of information underscores the novelty of the compound and highlights it as an unexplored area within organic chemistry.

Identification of Current Gaps in Fundamental Understanding

The primary gap in the fundamental understanding of this compound is the complete lack of empirical and theoretical data. The existing body of chemical knowledge has not yet been expanded to include this compound. Specific areas where fundamental understanding is absent include:

Synthesis and Purification: There are no established or optimized synthetic protocols for the preparation of this compound.

Spectroscopic and Structural Characterization: Detailed spectroscopic data, which are crucial for confirming the compound's structure and understanding its electronic properties, are not available. This includes a lack of published FT-IR, ¹H NMR, ¹³C NMR, and UV-Vis spectra. Furthermore, its solid-state architecture remains unknown as no single-crystal X-ray diffraction studies have been reported.

Physicochemical and Thermodynamic Properties: Fundamental properties such as melting point, boiling point, solubility, and thermodynamic parameters (enthalpy, entropy, Gibbs free energy) have not been determined.

Chemical Reactivity: The reactivity of this compound, including its stability under various conditions and its potential to participate in different chemical transformations, has not been investigated.

Computational and Theoretical Analysis: There is a lack of computational studies to model its molecular geometry, electronic structure, and predict its properties.

Proposed Future Research Avenues and Methodological Advancements

To address the current knowledge void, a systematic investigation of this compound should be undertaken. The following future research avenues are proposed:

Systematic Synthesis and Optimization: The initial focus should be on the development of a reliable and efficient synthesis route. This could involve the reaction of a suitable precursor, such as 4-methylbenzylidene isocyanate with cyclohexanol (B46403), or the reaction of 4-methylbenzaldehyde (B123495) with cyclohexyl carbamate. The optimization of reaction conditions, including solvent, temperature, and catalysts, will be crucial.

Comprehensive Spectroscopic Characterization: Once synthesized and purified, the compound should be thoroughly characterized using a suite of spectroscopic techniques.

FT-IR Spectroscopy: To identify the characteristic functional groups, such as the C=O and N-H stretching vibrations of the carbamate moiety.

NMR Spectroscopy: ¹H and ¹³C NMR studies will be essential to elucidate the precise molecular structure by identifying the chemical environment of each proton and carbon atom.

UV-Vis Spectroscopy: To determine the electronic absorption properties and provide insights into the chromophoric system of the molecule.

Single-Crystal X-ray Diffraction: If suitable crystals can be obtained, single-crystal X-ray diffraction analysis will provide unambiguous confirmation of the molecular structure and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) should be employed to determine the melting point, thermal stability, and decomposition profile of the compound.

Potential for Novel Synthetic Methodologies and Reactivity Patterns

Future research could explore novel synthetic methodologies for this compound and its derivatives. This could involve the use of green chemistry principles, such as solvent-free reactions or the use of heterogeneous catalysts.

The investigation of its reactivity patterns is another promising avenue. The carbamate functionality can potentially undergo various transformations, and the benzylidene group offers sites for reactions such as addition or oxidation. A systematic study of its reactivity towards electrophiles, nucleophiles, and radicals would provide valuable insights into its chemical behavior and potential for further functionalization.

Emerging Applications in Chemical Science and Interdisciplinary Fields

While no applications have been reported, the structural motifs within this compound suggest potential for its use in several areas of chemical science:

Medicinal Chemistry: The carbamate group is a common feature in many pharmaceuticals. The lipophilic cyclohexyl and 4-methylbenzylidene groups could influence the pharmacokinetic properties of potential drug candidates. Future research could explore its biological activity, for instance, as an enzyme inhibitor or as a scaffold for the development of new therapeutic agents.

Materials Science: The rigid benzylidene group and the flexible cyclohexyl ring could impart interesting properties for applications in materials science. For example, it could be investigated as a building block for liquid crystals or as a component in the synthesis of novel polymers.

Agrochemicals: Carbamates are a well-known class of pesticides. The specific substitution pattern of this compound could lead to the discovery of new agrochemicals with selective activity.

The exploration of these potential applications will depend on the foundational research into the synthesis, characterization, and reactivity of this currently uncharacterized compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cyclohexyl 4-methylbenzylidenecarbamate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via a carbamate coupling reaction between 4-methylbenzaldehyde and cyclohexyl isocyanate under basic conditions. Optimization involves temperature control (40–60°C) and solvent selection (e.g., THF or DMF) to minimize side reactions like hydrolysis. Purity is enhanced via recrystallization from ethanol/water mixtures (1:3 v/v), monitored by HPLC (C18 column, acetonitrile/water gradient) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be employed to confirm the structural integrity of this compound?

  • Methodological Answer : Use 1H^1H and 13C^{13}C NMR to verify key structural features:

  • Aromatic protons : Signals at δ 7.2–7.8 ppm (4-methylbenzylidene moiety).
  • Cyclohexyl group : Multiplet signals for equatorial/axial protons (δ 1.2–2.1 ppm) and carbamate carbonyl (13C^{13}C ~155 ppm).
  • Methyl group : Singlet at δ 2.4 ppm. Compare with computational predictions (DFT/B3LYP/6-31G*) to resolve ambiguities .

Q. What spectroscopic techniques are suitable for monitoring degradation products under oxidative conditions?

  • Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) coupled with accelerated stability testing (40°C, 75% RH for 4 weeks). Oxidation products may include cyclohexanol (m/z 100) and 4-methylbenzoic acid (m/z 136). Confirm using reference standards and kinetic modeling of degradation pathways .

Advanced Research Questions

Q. How does the conformational flexibility of the cyclohexyl ring influence the reactivity of this compound in solution?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., MP2/cc-pVDZ) to analyze chair-chair inversion barriers. The equatorial conformation minimizes steric clash with the carbamate group, stabilizing the global minimum (energy difference ~5.7 kcal/mol vs. axial). Dynamic NMR at variable temperatures (200–400 K) can experimentally validate interconversion rates .

Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets, such as enzymes or receptors?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics (MD) simulations (AMBER force field). Parameterize the carbamate group using RESP charges. Validate predictions with surface plasmon resonance (SPR) assays, correlating computed binding energies (ΔG\Delta G) with experimental KdK_d values .

Q. How can contradictions in reported spectroscopic data (e.g., conflicting 1H^1H NMR shifts) be resolved?

  • Methodological Answer : Re-examine solvent effects (e.g., DMSO vs. CDCl3_3) and concentration-dependent aggregation. Use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign overlapping signals. Cross-reference with solid-state NMR or X-ray crystallography to confirm solution-phase dynamics .

Q. What advanced mass spectrometry (MS) techniques are recommended for characterizing trace impurities in synthesized batches?

  • Methodological Answer : Apply high-resolution MS (HRMS, Q-TOF) with electrospray ionization (ESI+) to detect impurities at <0.1% levels. For structural elucidation, perform tandem MS/MS (CID at 20–35 eV) and compare fragmentation patterns with synthetic analogs (e.g., cyclohexyl byproducts) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental crystallographic data for this compound?

  • Methodological Answer : Reassess computational models by incorporating solvent effects (PCM or SMD models) and thermal corrections (Gibbs free energy). If crystal packing forces dominate (e.g., hydrogen bonding), compare with periodic boundary condition (PBC) DFT simulations (VASP or Quantum ESPRESSO) to reconcile lattice energies with observed conformations .

Q. What experimental controls are critical when evaluating the compound’s cytotoxicity to avoid false-positive results?

  • Methodological Answer : Include dual assays (MTT and ATP luminescence) to confirm cell viability. Pre-treat samples with glutathione (5 mM) to quench reactive intermediates. Validate specificity using siRNA knockdown of putative targets (e.g., cytochrome P450 isoforms) in cancer cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.